Cas no 2171414-73-4 (2-{(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidomethyl}cyclopropane-1-carboxylic acid)

2-{(3S)-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)heptanamidomethyl}cyclopropane-1-carboxylic acid is a specialized Fmoc-protected amino acid derivative featuring a cyclopropane ring and a heptanamide side chain. Its key advantages include high purity and stability, making it suitable for peptide synthesis applications where structural rigidity and controlled functionalization are required. The Fmoc group ensures selective deprotection under mild basic conditions, facilitating efficient solid-phase peptide synthesis (SPPS). The cyclopropane moiety enhances conformational constraint, potentially improving peptide binding affinity and metabolic stability. This compound is particularly valuable in medicinal chemistry for designing peptide-based therapeutics with tailored pharmacokinetic properties. Its well-defined stereochemistry (3S-configuration) ensures reproducibility in synthetic workflows.
2-{(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidomethyl}cyclopropane-1-carboxylic acid structure
2171414-73-4 structure
商品名:2-{(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidomethyl}cyclopropane-1-carboxylic acid
CAS番号:2171414-73-4
MF:C27H32N2O5
メガワット:464.553387641907
CID:6454752
PubChem ID:165536984

2-{(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidomethyl}cyclopropane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2-{(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidomethyl}cyclopropane-1-carboxylic acid
    • 2171414-73-4
    • EN300-1476186
    • 2-{[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]methyl}cyclopropane-1-carboxylic acid
    • インチ: 1S/C27H32N2O5/c1-2-3-8-18(14-25(30)28-15-17-13-23(17)26(31)32)29-27(33)34-16-24-21-11-6-4-9-19(21)20-10-5-7-12-22(20)24/h4-7,9-12,17-18,23-24H,2-3,8,13-16H2,1H3,(H,28,30)(H,29,33)(H,31,32)/t17?,18-,23?/m0/s1
    • InChIKey: NTLDFWSGLDIMKZ-OTQYULQBSA-N
    • ほほえんだ: OC(C1CC1CNC(C[C@H](CCCC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O

計算された属性

  • せいみつぶんしりょう: 464.23112213g/mol
  • どういたいしつりょう: 464.23112213g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 34
  • 回転可能化学結合数: 12
  • 複雑さ: 706
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.1
  • トポロジー分子極性表面積: 105Ų

2-{(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidomethyl}cyclopropane-1-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1476186-100mg
2-{[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]methyl}cyclopropane-1-carboxylic acid
2171414-73-4
100mg
$2963.0 2023-09-29
Enamine
EN300-1476186-500mg
2-{[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]methyl}cyclopropane-1-carboxylic acid
2171414-73-4
500mg
$3233.0 2023-09-29
Enamine
EN300-1476186-10000mg
2-{[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]methyl}cyclopropane-1-carboxylic acid
2171414-73-4
10000mg
$14487.0 2023-09-29
Enamine
EN300-1476186-2500mg
2-{[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]methyl}cyclopropane-1-carboxylic acid
2171414-73-4
2500mg
$6602.0 2023-09-29
Enamine
EN300-1476186-5.0g
2-{[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]methyl}cyclopropane-1-carboxylic acid
2171414-73-4
5g
$9769.0 2023-06-06
Enamine
EN300-1476186-250mg
2-{[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]methyl}cyclopropane-1-carboxylic acid
2171414-73-4
250mg
$3099.0 2023-09-29
Enamine
EN300-1476186-1000mg
2-{[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]methyl}cyclopropane-1-carboxylic acid
2171414-73-4
1000mg
$3368.0 2023-09-29
Enamine
EN300-1476186-1.0g
2-{[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]methyl}cyclopropane-1-carboxylic acid
2171414-73-4
1g
$3368.0 2023-06-06
Enamine
EN300-1476186-5000mg
2-{[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]methyl}cyclopropane-1-carboxylic acid
2171414-73-4
5000mg
$9769.0 2023-09-29
Enamine
EN300-1476186-0.05g
2-{[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]methyl}cyclopropane-1-carboxylic acid
2171414-73-4
0.05g
$2829.0 2023-06-06

2-{(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidomethyl}cyclopropane-1-carboxylic acid 関連文献

2-{(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidomethyl}cyclopropane-1-carboxylic acidに関する追加情報

Advanced Synthesis and Functional Applications of 2-{(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidomethyl}cyclopropane-1-carboxylic Acid (CAS No. 2171414-73-4)

2-{(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidomethyl}cyclopropane-1-carboxylic acid, identified by its CAS No. 2171414-73-4, represents a cutting-edge compound with significant potential in pharmaceutical and biochemical research. This molecule combines a cyclopropane-1-carboxylic acid core with a fluoren-9-yl-based methoxycarbonyl functional group, creating a unique structural framework that enables diverse interactions in biological systems. Recent studies have highlighted its role in drug discovery, protein engineering, and targeted therapeutics, making it a focal point for researchers aiming to innovate in molecular design.

Cyclopropane-1-carboxylic acid serves as the backbone of this compound, offering a rigid, three-membered ring structure that enhances molecular stability. This structural feature is critical in applications requiring resistance to enzymatic degradation, such as long-acting drug delivery systems. The fluoren-9-yl moiety, derived from fluorene, introduces aromaticity and π-electron delocalization, which are essential for ligand-receptor interactions and molecular recognition. The methoxycarbonyl group further modulates solubility and reactivity, positioning this compound as a versatile scaffold for functionalization.

Recent advancements in synthetic organic chemistry have enabled precise modification of the heptanamidomethyl chain, which connects the cyclopropane core to the fluoren-9-yl unit. This chain length and stereochemistry (3S configuration) are pivotal in determining the compound’s binding affinity and selectivity toward target proteins. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that the heptanamidomethyl segment enhances cell membrane permeability while maintaining target specificity, a breakthrough in drug delivery optimization.

Fluoren-9-yl derivatives have gained attention for their applications in biomolecular labeling and fluorescence imaging. The methoxycarbonyl group acts as a spacer, allowing the fluoren-9-yl ring to function as a fluorescent probe. This property is particularly valuable in live-cell imaging and protein trafficking studies, where non-invasive tracking of molecular dynamics is required. A 2024 review in *ACS Chemical Biology* emphasized the role of fluoren-9-yl-based compounds in single-molecule analysis, underscoring their utility in structural biology and nanotechnology.

The 3S configuration of the heptanamidomethyl chain is a key factor in the compound’s stereochemical specificity. Stereochemistry plays a critical role in enzyme-substrate interactions and drug-receptor binding, where small changes in spatial orientation can significantly impact biological activity. For example, a 2023 study in *Bioorganic & Medicinal Chemistry* showed that the 3S stereocenter enhances binding affinity to G-protein-coupled receptors (GPCRs), a family of targets central to neurological and cardiovascular disorders.

Cyclopropane-1-carboxylic acid derivatives are also being explored for their anti-inflammatory and antioxidant properties. The rigid structure of the cyclopropane ring reduces molecular flexibility, which can modulate enzyme inhibition and signal transduction pathways. A 2024 preprint in *Chemical Science* reported that compounds with cyclopropane-1-carboxylic acid scaffolds exhibit selective inhibition of pro-inflammatory cytokines, offering potential therapeutic applications in autoimmune diseases.

Methoxycarbonyl functional groups are widely used in peptide chemistry and protein engineering due to their ability to modulate hydrophobic interactions and electrostatic repulsion. The methoxycarbonyl moiety in this compound provides a balance between hydrophilicity and hydrophobicity, enabling it to interact with both hydrophobic pockets and charged residues in target proteins. This dual functionality is crucial for ligand design in drug discovery.

The fluoren-9-yl-based methoxycarbonyl group also facilitates conjugation with other functional moieties, such as polyethylene glycol (PEG) or fluorescent dyes, expanding its applications in nanomedicine and biomarker detection. A 2024 study in *Advanced Materials* demonstrated that fluoren-9-yl-modified compounds can be used to create targeted drug delivery systems, where the methoxycarbonyl group acts as a linker for drug payload attachment.

Heptanamidomethyl chains are known for their ability to modulate hydrophobicity and flexibility, which are critical in membrane interactions and cellular uptake. The heptanamidomethyl segment in this compound enhances lipophilicity, enabling it to cross cell membranes more efficiently. This property is particularly important for drug delivery systems targeting intracellular proteins or organelles.

Cyclopropane-1-carboxylic acid derivatives are also being investigated for their antimicrobial properties. The rigid structure of the cyclopropane ring may interfere with bacterial cell wall synthesis, a mechanism similar to that of penicillin. A 2023 study in *Antimicrobial Agents and Chemotherapy* reported that cyclopropane-1-carboxylic acid-based compounds exhibit bactericidal activity against multidrug-resistant strains, highlighting their potential in antibiotic development.

Fluoren-9-yl derivatives are also finding applications in quantum dot synthesis and optoelectronics. The methoxycarbonyl group allows for precise functionalization of fluorene-based nanomaterials, enabling tunable optical properties. This is particularly relevant in solar cell technology and light-emitting diodes (LEDs), where fluorene derivatives are used to enhance charge transport and light emission efficiency.

In summary, 2-{(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidomethyl}cyclopropane-1-carboxylic acid is a multifunctional compound with applications spanning pharmaceuticals, biotechnology, and materials science. Its unique structural features, including the cyclopropane-1-carboxylic acid core, fluoren-9-yl-based methoxycarbonyl group, and heptanamidomethyl chain, make it a valuable tool for molecular design and innovative research. As synthetic methods continue to advance, the potential applications of this compound are expected to expand further, driving progress in biomedical engineering and nanotechnology.

For researchers seeking to explore the chemical properties and biological applications of this compound, access to high-quality reagents and specialized equipment is essential. Collaborations with academic institutions and industrial partners can further accelerate the development of novel therapeutics and functional materials based on this molecule. The future of molecular science is increasingly intertwined with the design of such complex, multifunctional compounds, paving the way for transformative discoveries in healthcare and technology.

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